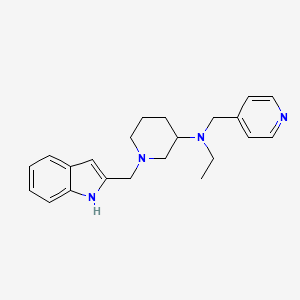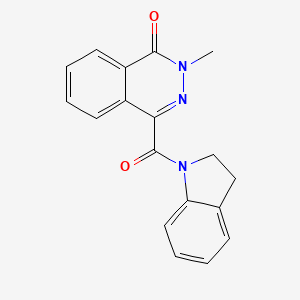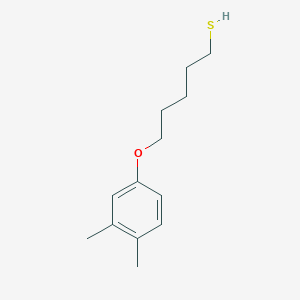![molecular formula C11H11N3OS B6081196 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE](/img/structure/B6081196.png)
3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a sulfanyl group attached to the triazine ring, which is bonded to a 3-methylphenylmethyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the triazine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted triazines with various functional groups.
Scientific Research Applications
3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Known for its use as a pesticide (metamitron).
2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: Another triazole derivative with antimicrobial properties.
4-{[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: A triazine derivative with potential pharmaceutical applications.
Uniqueness
3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, such as the presence of a sulfanyl group attached to a triazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-3-2-4-9(5-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPVMRYRSRDNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,3-Dihydro-1,4-benzodioxin-6-YL)amino]-5-methylthieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)

![3-[5-(4-ETHYLPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE](/img/structure/B6081128.png)

![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)
![4-[[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine](/img/structure/B6081163.png)
![methyl N-[11-(3-morpholin-4-ylpropanoyl)benzo[b][1]benzazepin-2-yl]carbamate;hydrate;hydrochloride](/img/structure/B6081169.png)
![4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol](/img/structure/B6081175.png)

![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)
![(2Z)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B6081188.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide](/img/structure/B6081197.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6081202.png)
![1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6081214.png)
